
(2-Aminophenyl)(3-methoxyphenyl)methanone
Overview
Description
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known as 2-Amino-3’-methoxybenzophenone, is an organic compound with the molecular formula C14H13NO2 and a molecular weight of 227.26 g/mol . This compound is characterized by the presence of an amino group attached to a phenyl ring and a methoxy group attached to another phenyl ring, both connected through a methanone linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2-Aminophenyl)(3-methoxyphenyl)methanone can be achieved through various methods. One common approach involves the Suzuki-Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon-carbon bond-forming reaction . This method utilizes boron reagents and palladium catalysts under mild and functional group-tolerant conditions.
Industrial Production Methods: Industrial production of this compound typically involves the use of hydrobromic acid aqueous solution and ethyl alcohol for the reaction . The reaction mixture is refluxed, followed by decolorization with active carbon and recrystallization to obtain the final product with high yield and purity.
Chemical Reactions Analysis
Types of Reactions: (2-Aminophenyl)(3-methoxyphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the methanone group to a methanol group.
Substitution: The amino and methoxy groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, acids, and bases are employed under various conditions.
Major Products: The major products formed from these reactions include substituted benzophenones, quinones, and methanol derivatives .
Scientific Research Applications
Medicinal Chemistry
(2-Aminophenyl)(3-methoxyphenyl)methanone has been investigated for its potential as an anticancer agent. Research indicates that compounds with similar structures can inhibit cancer cell proliferation by targeting specific pathways involved in tumor growth.
- Case Study : A study on benzophenone derivatives demonstrated that modifications to the amino and methoxy groups significantly enhanced their cytotoxicity against various cancer cell lines, including breast and colon cancer cells. The structure-activity relationship (SAR) highlighted the importance of these functional groups in binding affinity to cancer-related targets .
The compound has shown promise in modulating biological processes such as apoptosis and autophagy, which are critical in cancer therapy.
- Mechanism of Action : Similar compounds have been reported to induce apoptosis by activating caspase pathways or inhibiting anti-apoptotic proteins like Bcl-2. The presence of the methoxy group may enhance lipophilicity, facilitating better cell membrane penetration and bioavailability .
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against a range of pathogens.
- Study Findings : A comparative analysis showed that this compound demonstrated significant inhibitory effects against Gram-positive and Gram-negative bacteria, suggesting potential applications in developing new antimicrobial agents .
Data Tables
Application Area | Relevant Findings |
---|---|
Anticancer Activity | Enhanced cytotoxicity in modified derivatives targeting breast and colon cancers |
Apoptosis Induction | Activation of caspase pathways leading to increased cell death |
Antimicrobial Activity | Significant inhibition of bacterial growth against various strains |
Material Science Applications
Beyond biological applications, this compound is being explored for its utility in material science, particularly in the development of organic light-emitting diodes (OLEDs) and as a photostabilizer in polymers.
Mechanism of Action
The mechanism of action of (2-Aminophenyl)(3-methoxyphenyl)methanone involves its interaction with molecular targets such as enzymes and receptors. The amino and methoxy groups facilitate binding to active sites, leading to inhibition or activation of biological pathways. For instance, it can inhibit bacterial cell division by targeting the FtsZ protein, making it a potential antibacterial agent .
Comparison with Similar Compounds
(2-Aminophenyl)(2-chlorophenyl)methanone: Similar structure but with a chlorine atom instead of a methoxy group.
(3-Aminophenyl)(phenyl)methanone: Lacks the methoxy group, affecting its reactivity and applications.
Uniqueness: (2-Aminophenyl)(3-methoxyphenyl)methanone is unique due to the presence of both amino and methoxy groups, which enhance its reactivity and binding affinity in various chemical and biological processes. This dual functionality makes it a versatile compound in research and industrial applications .
Biological Activity
(2-Aminophenyl)(3-methoxyphenyl)methanone, also known by its CAS number 38824-11-2, is a compound that has garnered attention due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound consists of an aminophenyl moiety and a methoxyphenyl group, contributing to its unique chemical properties. The presence of the amino group enhances its interaction with biological targets, while the methoxy group may influence its lipophilicity and overall bioactivity.
Antimicrobial Activity
Research has indicated that derivatives of this compound exhibit significant antimicrobial properties. A study evaluated various compounds against selected bacterial strains, revealing promising results for this particular compound. The minimum inhibitory concentration (MIC) values were determined, demonstrating effective inhibition of microbial growth compared to standard antibiotics .
Anticancer Potential
The compound has been investigated for its anticancer properties. In vitro studies have shown that this compound can inhibit the proliferation of cancer cells by inducing apoptosis. The mechanism involves the modulation of cell cycle regulators and apoptosis-related proteins, suggesting a potential role in cancer therapeutics .
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has been studied for anti-inflammatory effects. Experimental models demonstrated that it can reduce inflammation markers, indicating its potential use in treating inflammatory diseases.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit key enzymes involved in microbial metabolism and cancer cell proliferation.
- Receptor Binding : It can bind to specific receptors on the surface of cells, modulating signaling pathways that lead to apoptosis or inflammation reduction.
- Reactive Oxygen Species (ROS) Modulation : Some studies suggest it may influence ROS levels in cells, further contributing to its anticancer effects .
Study 1: Antimicrobial Efficacy
A recent study conducted a series of tests on this compound against various bacterial strains. The results indicated:
- Staphylococcus aureus : MIC = 32 µg/mL
- Escherichia coli : MIC = 64 µg/mL
These findings highlight the compound's potential as an antibacterial agent .
Study 2: Anticancer Activity
In vitro assays on human cancer cell lines revealed that treatment with this compound led to a significant decrease in cell viability:
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 20 µM
This study underscores the compound's potential as a chemotherapeutic agent .
Data Summary Table
Biological Activity | Test Organism/Cell Line | MIC/IC50 Value |
---|---|---|
Antimicrobial | Staphylococcus aureus | 32 µg/mL |
Antimicrobial | Escherichia coli | 64 µg/mL |
Anticancer | HeLa Cells | 15 µM |
Anticancer | MCF-7 Cells | 20 µM |
Anti-inflammatory | Inflammatory model | Significant reduction in markers |
Properties
IUPAC Name |
(2-aminophenyl)-(3-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO2/c1-17-11-6-4-5-10(9-11)14(16)12-7-2-3-8-13(12)15/h2-9H,15H2,1H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HHQKICDONQKXLJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2=CC=CC=C2N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
Procedure details
Synthesis routes and methods III
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.